molecular formula C13H16BF3O2 B2612258 2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246993-38-2

2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2612258
CAS No.: 2246993-38-2
M. Wt: 272.07
InChI Key: VSQBSMWJMSUIET-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained significant interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its incorporation of difluoromethyl and fluorophenyl groups, which impart distinct chemical properties that are valuable in various applications, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds followed by the introduction of the boronic ester moiety. One common method includes the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base and a suitable catalyst. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The difluoromethyl and fluorophenyl groups contribute to the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Trifluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[2-(Difluoromethyl)-4-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[2-(Difluoromethyl)-4-bromophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the specific combination of the difluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These features enhance its reactivity and stability, making it a valuable compound in various applications, particularly in the synthesis of pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-[2-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQBSMWJMSUIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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